

Physical and chemical characteristics of 2,6-Dichlorophenylacetonitrile

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Compound of Interest

Compound Name: 2,6-Dichlorophenylacetonitrile

Cat. No.: B146609

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A Comprehensive Technical Guide to 2,6-Dichlorophenylacetonitrile

This technical guide provides an in-depth overview of the physical and chemical characteristics of **2,6-Dichlorophenylacetonitrile**, tailored for researchers, scientists, and professionals in drug development. This document consolidates essential data, experimental protocols, and visual representations to facilitate a comprehensive understanding of this compound.

Core Physical and Chemical Properties

2,6-Dichlorophenylacetonitrile, also known as 2,6-Dichlorobenzyl cyanide, is a white to light yellow crystalline powder.^{[1][2]} It is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.^{[2][3]}

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **2,6-Dichlorophenylacetonitrile**:

Property	Value	Source(s)
CAS Number	3215-64-3	[2] [4] [5]
Molecular Formula	C ₈ H ₅ Cl ₂ N	[1] [2] [4]
Molecular Weight	186.04 g/mol	[1] [2] [4]
Exact Mass	184.9799046 Da	[4]
Appearance	White to light yellow crystalline powder	[1] [2]
Melting Point	73-75 °C	[1]
Boiling Point	306.06°C (rough estimate)	[1]
Density	1.4274 g/cm ³ (rough estimate)	[1]
Solubility	Soluble in Methanol	[1]
Refractive Index	1.5690 (estimate)	[1]
InChI	InChI=1S/C8H5Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2	[4] [6]
InChIKey	AOEJUUUCUKRUCEF-UHFFFAOYSA-N	[4] [6]
SMILES	C1=CC(=C(C(=C1)Cl)CC#N)Cl	[2] [4]

Chemical Reactivity and Stability

2,6-Dichlorophenylacetonitrile exhibits reactivity characteristic of both the nitrile and the dichlorinated phenyl group.[\[2\]](#)

- Oxidation: It can be oxidized to produce 2,6-dichlorobenzaldehyde using common oxidizing agents like potassium permanganate and chromium trioxide.[\[2\]](#)
- Reduction: The nitrile group can be reduced to yield 2,6-dichlorobenzylamine, typically using a strong reducing agent such as lithium aluminum hydride.[\[2\]](#)

- Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives of benzyl cyanide.[2]
- Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form 2,6-dichlorophenylacetic acid.[3][7]

Information on the specific stability of **2,6-Dichlorophenylacetonitrile** is limited in the provided search results, but it is noted to degrade rapidly in non-sterile soils.[1]

Experimental Protocols

Synthesis of 2,6-Dichlorophenylacetonitrile from 2,6-Dichlorobenzyl Chloride

This protocol describes a common laboratory-scale synthesis of **2,6-Dichlorophenylacetonitrile**.

Materials:

- 2,6-Dichlorobenzyl chloride
- Potassium cyanide
- 18-crown-6 (catalyst)
- Ethanol
- Water
- 500 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator

- Separatory funnel
- Thin Layer Chromatography (TLC) apparatus (ethyl acetate/petroleum ether 1:4 as mobile phase)

Procedure:

- In a 500 mL round-bottom flask, dissolve potassium cyanide (26 g, 400.00 mmol) and a catalytic amount of 18-crown-6 (0.05 g) in water (60 mL).[\[1\]](#)
- To this solution, add a solution of 2,6-dichlorobenzyl chloride (40 g, 206.24 mmol) in ethanol (300 mL).[\[1\]](#)
- Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 1 to 3 hours.[\[1\]](#)
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate:petroleum ether (1:4).[\[1\]](#)
- Once the reaction is complete, cool the mixture to room temperature and concentrate it to dryness using a rotary evaporator.[\[1\]](#)
- Transfer the residue to a separatory funnel and wash with water (5 x 100 mL) to remove inorganic salts.[\[1\]](#)
- The resulting white solid is 2-(2,6-dichlorophenyl)acetonitrile. This method can yield up to 35.4 g (95% yield) and the product is often used in subsequent reactions without further purification.[\[1\]](#)

Hydrolysis of 2,6-Dichlorophenylacetonitrile to 2,6-Dichlorophenylacetic Acid

This protocol outlines the conversion of **2,6-Dichlorophenylacetonitrile** to its corresponding carboxylic acid.

Materials:

- **2,6-Dichlorophenylacetonitrile**
- Potassium hydroxide (KOH)
- Ethanol
- Deionized water
- Concentrated hydrochloric acid (HCl)
- Chloroform
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stir plate and stir bar
- Separatory funnel
- Beakers
- pH paper or pH meter
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 18.6 g (100 mmol) of **2,6-dichlorophenylacetonitrile**, 40 mL of ethanol, and 50 mL of deionized water.[3]
- Add 30 g of potassium hydroxide to the mixture.[7]

- Heat the reaction mixture to 80°C and maintain it at this temperature for 20 hours with stirring.[3][7]
- After 20 hours, cool the reaction mixture to room temperature.[3]
- Carefully acidify the mixture by adding concentrated hydrochloric acid dropwise until the pH of the solution reaches 3. This step should be performed in a fume hood.[3][7]
- Transfer the acidified mixture to a separatory funnel and extract the product with chloroform (5 x 50 mL).[7]
- Combine the organic extracts and dry them over anhydrous magnesium sulfate.[7]
- Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield (2,6-dichloro-phenyl)-acetic acid.[7]

Analytical Methods

Gas chromatography-mass spectrometry (GC/MS) is a suitable method for the analysis of **2,6-Dichlorophenylacetonitrile** and related compounds.

General GC/MS Protocol: A general procedure for analyzing related dichlorinated benzonitriles in water involves solid-phase extraction followed by GC/MS analysis.[8]

- Sample Preparation: A one-liter water sample is passed through a divinylbenzene (DVB) solid-phase extraction disk. The retained analytes are then eluted with methylene chloride.[8]
- Concentration: The eluate is concentrated under a gentle stream of nitrogen. A keeper solvent like 1-heptanol can be added to prevent complete evaporation of the analyte.[8]
- Internal Standard: An internal standard, such as 2,4,6-trichlorobenzonitrile, is added for quantitative analysis.[8]
- GC/MS Analysis: The analysis is performed on a GC/MS system. A suitable column is a Restek RTX-200 (30 m x 0.25 mm x 0.5 μ m). The oven temperature program can be set, for example, to hold at 70°C for 1 minute, then ramp at 10°C/min to 270°C and hold for 1 minute. Selected ion monitoring (SIM) is used for enhanced sensitivity and selectivity, monitoring characteristic ions of the target analyte.[8]

Spectral Data

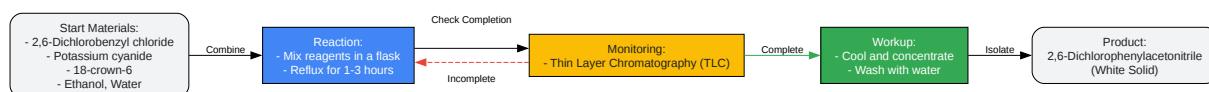
- ^1H NMR: Spectral data for 2,6-Dichlorobenzyl acetonitrile is available and can be used for structural confirmation.[9]
- ^{13}C NMR: The ^{13}C NMR spectrum is also available for this compound.[10]
- IR Spectroscopy: Infrared spectra (FTIR, ATR-IR, and vapor phase IR) have been recorded and are available in spectral databases.[4][6]
- Mass Spectrometry: The electron ionization mass spectrum of **2,6-Dichlorophenylacetonitrile** is available through the NIST WebBook.[5][11][12]

Safety and Hazards

2,6-Dichlorophenylacetonitrile is classified as a toxic substance.[2] It is harmful if swallowed, inhaled, or absorbed through the skin and is a suspected skin and eye irritant.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[3]

Visualized Experimental Workflow

The following diagram illustrates the synthesis of **2,6-Dichlorophenylacetonitrile** from 2,6-Dichlorobenzyl chloride.



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